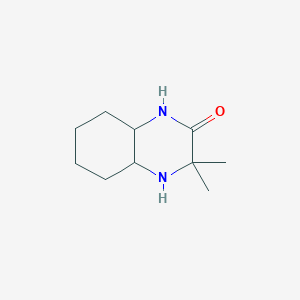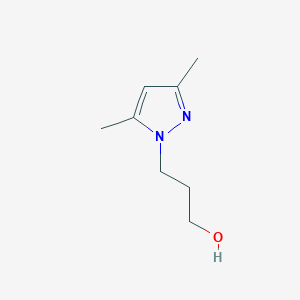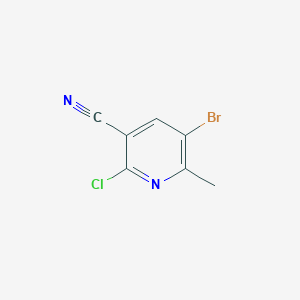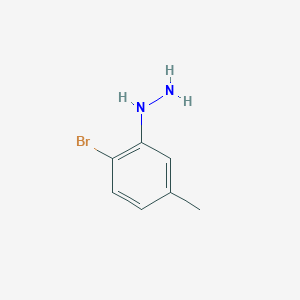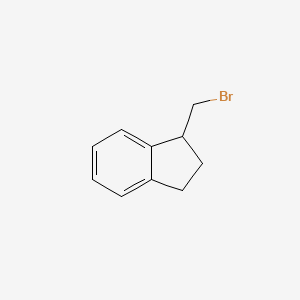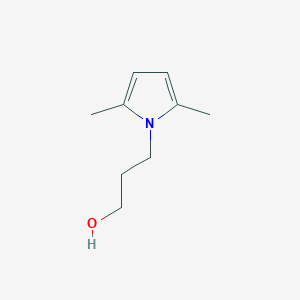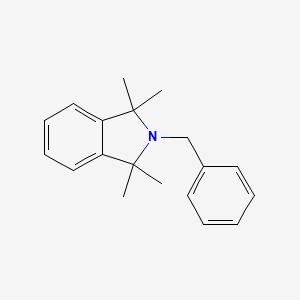
2-Benzyl-1,1,3,3-tetramethylisoindoline
概要
説明
2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic compound with the molecular formula C19H23N. It is characterized by a benzyl group attached to a tetramethylisoindoline core. This compound is primarily used in research settings and is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline typically involves the reaction of benzylamine with 1,1,3,3-tetramethylisoindolin-2-yloxyl. One common method includes dissolving benzylamine in acetic acid (AcOH) and adding 10% palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then placed in a high-pressure reactor, charged with hydrogen gas (H2), and stirred at room temperature for several hours. The resulting product is filtered, neutralized, and extracted to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Benzyl-1,1,3,3-tetramethylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxides, which are stable free radicals.
Reduction: Reduction reactions can convert the nitroxide form back to the parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br2) in carbon tetrachloride (CCl4) are used for oxidative debenzylation.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Various electrophiles can be used to introduce different substituents on the benzyl group.
Major Products
Oxidation: Produces nitroxides like 2-bromo-1,1,3,3-tetramethylisoindoline.
Reduction: Yields the parent amine, this compound.
Substitution: Results in various substituted isoindolines depending on the electrophile used.
科学的研究の応用
2-Benzyl-1,1,3,3-tetramethylisoindoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of stable nitroxide radicals, which are important in studying radical chemistry and as spin labels in electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in the study of oxidative stress and as a probe for detecting reactive oxygen species (ROS).
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage in biological systems.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 2-Benzyl-1,1,3,3-tetramethylisoindoline primarily involves its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as metalloporphyrins and other redox-active species, modulating their activity and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylisoindolin-2-yloxyl: A closely related nitroxide radical with similar stability and reactivity.
2-Bromo-1,1,3,3-tetramethylisoindoline: A brominated derivative used in further functionalization reactions.
5,6-Dibromo-1,1,3,3-tetramethylisoindoline: Another brominated variant with unique reactivity.
Uniqueness
2-Benzyl-1,1,3,3-tetramethylisoindoline is unique due to its benzyl group, which provides additional sites for chemical modification and enhances its stability compared to other isoindoline derivatives. This makes it a valuable compound for various research applications and synthetic pathways .
特性
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORNCDWOHJSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513093 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-83-5 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Benzyl-1,1,3,3-tetramethylisoindoline in chemical synthesis?
A1: this compound serves as a versatile precursor for synthesizing functionalized tetraalkylisoindoline nitroxides (also known as aminoxyls) [, ]. These nitroxides are stable free radicals with applications in various fields, including materials science and chemical biology.
Q2: Can you describe a specific reaction pathway using this compound to obtain a functionalized nitroxide?
A2: One method involves treating this compound with bromine (Br2) in the presence of aluminum chloride (AlCl3) in carbon tetrachloride (CCl4) []. This reaction leads to the bromination of the isoindoline ring, producing compounds like 2,5-dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. Subsequent treatment with hydrogen peroxide (H2O2) and tungsten catalyst generates the corresponding brominated nitroxides, such as 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl.
Q3: What interesting properties have been observed in the synthesized brominated nitroxides derived from this compound?
A3: Research has shown that the brominated nitroxides, specifically 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, exhibit strong antiferromagnetic interradical spin coupling as revealed by SQUID magnetic susceptibility measurements []. This property makes them interesting candidates for applications in molecular magnetism and materials science. Additionally, single-crystal X-ray studies have provided insights into their molecular packing arrangements, further aiding in understanding their structure-property relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
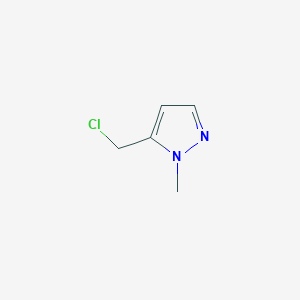
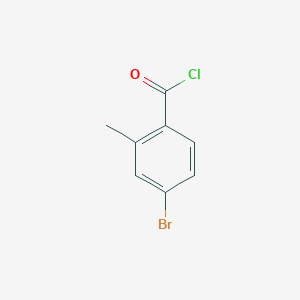
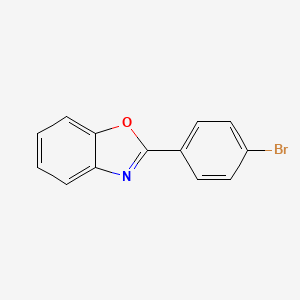
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)
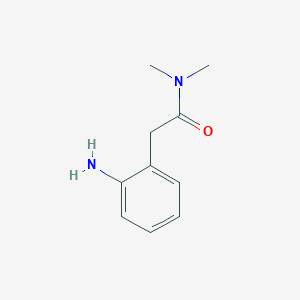
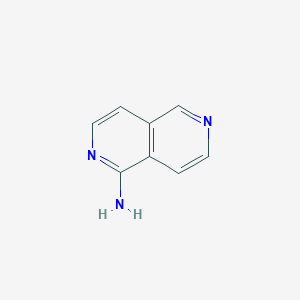
![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)
